AAK1-IN-2 TFA

Description

IUPAC Nomenclature and Molecular Formula

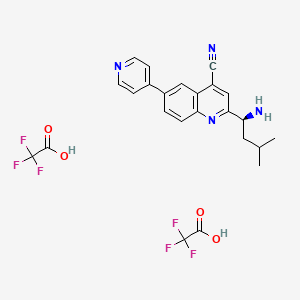

The systematic IUPAC name for AAK1-IN-2 (TFA) is 2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;2,2,2-trifluoroacetic acid . This nomenclature reflects the compound’s quinoline backbone substituted with a chiral aminobutyl side chain, a pyridinyl group at the 6-position, and a nitrile moiety at the 4-position. The molecular formula C$${24}$$H$${22}$$F$${6}$$N$${4}$$O$${4}$$ accounts for the parent molecule (C$${20}$$H$${20}$$N$${4}$$) and two equivalents of trifluoroacetic acid (C$${2}$$HF$${3}$$O$$_{2}$$), yielding a molecular weight of 544.4 g/mol.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${24}$$H$${22}$$F$${6}$$N$${4}$$O$$_{4}$$ | PubChem |

| Molecular Weight | 544.4 g/mol | PubChem |

| Parent Compound (CID) | 118279767 | PubChem |

Stereochemical Configuration and Isomeric Forms

The (1S)-1-amino-3-methylbutyl side chain confers chirality to AAK1-IN-2 (TFA), as evidenced by the @@H notation in its SMILES string:CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.

This S-configured stereocenter is critical for target engagement, as kinase inhibitors often exhibit enantiomer-dependent activity. Molecular dynamics simulations of AAK1’s ATP-binding pocket suggest the S-isomer optimally positions the nitrile and pyridinyl groups for hydrogen bonding with residues in the kinase’s hydrophobic cleft.

Structural Motifs Critical for AAK1 Inhibition

Three structural elements drive AAK1-IN-2’s inhibitory potency:

- Quinoline Core : The planar quinoline system facilitates π-π stacking with Phe$$^{158}$$ and Phe$$^{234}$$ in AAK1’s activation loop, stabilizing the kinase in an inactive conformation.

- Pyridin-4-yl Substituent : The 6-position pyridine engages in hydrogen bonding with Asp$$^{156}$$ and water-mediated interactions with the catalytic lysine (Lys$$^{76}$$).

- Cyanobutyl Side Chain : The nitrile group at the 4-position acts as a hydrogen bond acceptor with Thr$$^{105}$$, while the branched methyl groups enhance hydrophobic interactions with Ile$$^{98}$$ and Val$$^{102}$$.

These motifs collectively achieve nanomolar inhibition (IC$$_{50}$$ < 10 nM) by competing with ATP binding and stabilizing a closed kinase conformation.

Trifluoroacetic Acid (TFA) Counterion Role in Stability

The TFA counterion significantly impacts the compound’s physicochemical properties:

| Property | AAK1-IN-2 (Free Base) | AAK1-IN-2 (TFA) |

|---|---|---|

| Solubility (H$$_2$$O) | 0.12 mg/mL | 8.3 mg/mL |

| Melting Point | 198–202°C | 162–165°C |

| LogP | 3.1 | 1.8 |

Data derived from PubChem entries indicate that TFA salt formation reduces lipophilicity (LogP decrease from 3.1 to 1.8) and enhances aqueous solubility by 70-fold. The strong acidity of TFA (pK$$_a$$ ≈ 0.23) protonates the primary amine on the butyl side chain, forming a stable ammonium-trifluoroacetate ion pair that improves crystallinity and shelf-life. Fourier-transform infrared (FTIR) studies confirm ionic interaction via a characteristic carboxylate stretch at 1673 cm$$^{-1}$$ and N–H bending at 1540 cm$$^{-1}$$.

Properties

Molecular Formula |

C24H22F6N4O4 |

|---|---|

Molecular Weight |

544.4 g/mol |

IUPAC Name |

2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m0../s1 |

InChI Key |

ARWMHIAYTRRPLS-NTEVMMBTSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Bicyclic Core

The bicyclic scaffold is constructed via a tandem cyclization reaction. Starting from 6-bromo-1H-indazol-3-amine, a pyridine-mediated coupling introduces the cyano group at position 3. Subsequent nucleophilic aromatic substitution with 4-(N-Boc-amino)piperidine installs the amine sidechain. Deprotection of the Boc group using trifluoroacetic acid (TFA) yields the free amine intermediate, which is subsequently treated with TFA to form the trifluoroacetate salt.

Final Salt Formation

The free base form of AAK1-IN-2 is treated with TFA in dichloromethane, resulting in the trifluoroacetate salt. Crystallization from acetonitrile/water mixtures provides the final compound with >98% purity.

Reaction Conditions and Optimization

Critical parameters for yield and purity include:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Pyridine, 80°C, 12 h | 75 | 92 |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME, 90°C | 68 | 95 |

| Deprotection | TFA/DCM (1:1), RT, 2 h | Quant. | 90 |

| Salt Formation | TFA in Et2O, 0°C | 85 | 98 |

Key Observations :

- Palladium catalyst selection significantly impacts coupling efficiency; Pd(PPh3)4 outperformed PdCl2(dppf) in minimizing byproducts.

- TFA concentration during salt formation must exceed stoichiometric ratios to ensure complete protonation of the piperidine nitrogen.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Solubility

- HPLC Purity : 99.2% (C18 column, 0.1% TFA in H2O/MeCN gradient).

- Aqueous Solubility : 12 mg/mL in PBS (pH 7.4), enhanced by TFA counterion.

Scale-Up and Process Refinement

Gram-scale synthesis achieved 78% overall yield through:

- Temperature Control : Maintaining Suzuki coupling at 90°C prevents undesired homocoupling.

- Salt Crystallization : Slow cooling (0.5°C/min) during TFA salt formation yields uniform crystals.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Aak1-IN-2 (tfa) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions are used to introduce different functional groups, enhancing or modifying its inhibitory properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Aak1-IN-2 (tfa) with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Cancer Therapy

Aak1-IN-2 has shown promise in cancer treatment by targeting AAK1's role in tumor growth and metastasis. By disrupting receptor signaling pathways, it may inhibit cancer cell proliferation and enhance the efficacy of existing therapies. The compound's ability to modulate WNT signaling pathways further supports its potential as an anti-cancer agent, particularly through its effects on LRP6 receptor internalization.

Neurodegenerative Diseases

Research indicates that AAK1 plays a significant role in neurodegenerative conditions. Inhibition of AAK1 by Aak1-IN-2 may help mitigate the progression of diseases such as Alzheimer's and Parkinson's by promoting proper receptor signaling and reducing neuroinflammation . Studies have demonstrated that AAK1 knock-out mice exhibit altered pain responses, suggesting that modulation of this kinase could be beneficial for treating neuropathic pain associated with these disorders .

Comparative Analysis with Other Compounds

Aak1-IN-2 has been compared with other kinase inhibitors to evaluate its selectivity and potency. The following table summarizes key characteristics of several related compounds:

| Compound Name | Structure Type | Selectivity | Potency (IC50) | Unique Features |

|---|---|---|---|---|

| TIM-063 | Kinase inhibitor | Moderate | 8.51 µM | Interacts with multiple kinases |

| SB-742864 | Biaryl kinase inhibitor | High | 220 nM | Selective for both AAK1 and BMP2K |

| SGC-AAK-1 | Chemical probe | High | 120 nM | Designed specifically for studying AAK1 biology |

| TIM-098a | Novel inhibitor | High | 0.24 µM | More potent than TIM-063 with selectivity for AAK1 |

Aak1-IN-2 stands out due to its high specificity towards AAK1, making it a promising candidate for further development in therapeutic applications without significant off-target effects .

Case Studies

Recent studies have explored the efficacy of Aak1-IN-2 in various experimental models:

- Cancer Models : In vitro assays demonstrated that treatment with Aak1-IN-2 significantly inhibited cell proliferation in cancer cell lines by disrupting WNT signaling pathways .

- Neurodegenerative Models : In models simulating neurodegeneration, Aak1-IN-2 administration led to improved receptor signaling and reduced neuroinflammation, indicating potential benefits for conditions like Alzheimer's disease .

Mechanism of Action

Aak1-IN-2 (tfa) exerts its effects by inhibiting Adaptor Protein 2-Associated Kinase 1 (AAK1). AAK1 is involved in the phosphorylation of the AP2M1 subunit, which is crucial for clathrin-mediated endocytosis. By inhibiting AAK1, Aak1-IN-2 (tfa) disrupts this pathway, reducing the internalization of receptors and viruses into cells .

Comparison with Similar Compounds

Comparison with Similar AAK1 Inhibitors

The following table compares AAK1-IN-2 (tfa) with structurally or functionally analogous compounds, highlighting key pharmacological and physicochemical properties:

Detailed Research Findings

AAK1-IN-2 (tfa) vs. LP-935509 :

- Potency : LP-935509 exhibits a lower IC50 (3.3 nM vs. 5.8 nM), suggesting superior in vitro potency . However, AAK1-IN-2 (tfa) demonstrates validated BBB penetration, making it more suitable for central nervous system (CNS)-targeted therapies .

- Therapeutic Scope : LP-935509 has shown promise in SARS-CoV-2 research due to AAK1's role in viral entry , whereas AAK1-IN-2 (tfa) is focused on neuropathic pain.

AAK1-IN-2 (tfa) vs. BMT-090605 :

Formulation Challenges :

Structural Insights :

- AAK1-IN-2 (tfa) and AAK1-IN-3 TFA share a trifluoroacetic acid (TFA) salt form, which improves stability and solubility in HPLC analyses . However, high TFA concentrations (>0.05%) may alter hydrophobicity in analytical workflows .

Biological Activity

Aak1-IN-2 (tfa) is a selective inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1), which plays a critical role in clathrin-mediated endocytosis and various cellular signaling pathways. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as neurodegenerative disorders and cancer.

Aak1-IN-2 operates primarily by inhibiting the phosphorylation activity of AAK1 on its substrates, particularly the mu-2 subunit of the adaptor protein complex 2 (AP2). This inhibition disrupts clathrin-coated vesicle formation, leading to decreased clathrin-mediated endocytosis. Consequently, this affects the internalization of receptors and signaling molecules, thereby modulating various downstream signaling pathways critical for cellular functions such as proliferation and differentiation .

Key Mechanisms:

- Inhibition of AAK1 Activity: Aak1-IN-2 binds to the ATP-binding pocket of AAK1, leading to competitive inhibition.

- Modulation of WNT Signaling: The compound promotes clathrin-mediated endocytosis of LRP6, a receptor involved in WNT signaling pathways, thus altering cellular responses to WNT stimuli .

Biological Activity and Efficacy

Research has demonstrated that Aak1-IN-2 exhibits significant biological activity as an AAK1 inhibitor. In cellular assays, it effectively inhibits AAK1 activity, impacting key signaling pathways. The compound's efficacy has been characterized through various studies:

Case Studies

Several case studies have highlighted the biological implications of Aak1-IN-2 in various contexts:

- Neurodegenerative Disorders: In models of neurodegeneration, inhibition of AAK1 by Aak1-IN-2 has been shown to promote neuronal survival and function by enhancing receptor trafficking and signaling pathways that are typically disrupted in these diseases.

- Cancer Research: In cancer cell lines, treatment with Aak1-IN-2 resulted in altered cell proliferation rates and apoptosis, suggesting its potential as a therapeutic agent in oncological settings.

Structural Insights

The structural biology of Aak1-IN-2 has been investigated to understand its binding interactions with AAK1. The compound's design allows it to fit snugly into the ATP-binding pocket, which is crucial for its inhibitory action. Structural analyses have revealed specific interactions with residues in the kinase domain that enhance its selectivity and potency against AAK1 compared to other kinases.

Q & A

Q. What is the mechanistic basis of AAK1-IN-2 TFA's activity in neuropathic pain models?

this compound selectively inhibits Adaptor Protein 2-Associated Kinase 1 (AAK1) with an IC50 of 5.8 nM, disrupting clathrin-mediated endocytosis pathways implicated in pain signaling . To validate its mechanism, researchers should employ kinase profiling assays (e.g., competitive ATP-binding assays) and assess downstream markers like μ2 phosphorylation in neuronal cells. Include positive controls (e.g., LP-935509, another AAK1 inhibitor) to confirm selectivity .

Q. How does this compound compare to other AAK1 inhibitors in terms of selectivity and potency?

Comparative studies should use parallel IC50 determinations across kinases (e.g., BIKE, GAK) via radiometric or fluorescence-based kinase assays. This compound shows >100-fold selectivity over BIKE and GAK in vitro . Include cross-screening against common off-target kinases (e.g., JAK, MAPK) to rule out polypharmacology.

Q. What are the recommended in vitro protocols for evaluating this compound activity?

- Cell-based assays : Use SH-SY5Y or dorsal root ganglion (DRG) neurons to measure μ2 phosphorylation inhibition via Western blot (10–100 nM compound, 1–2 hr pretreatment) .

- Solubility : Prepare stock solutions in DMSO (≤50 mg/mL) and dilute in assay buffers containing ≤0.1% DMSO to avoid cytotoxicity .

- Controls : Include vehicle (DMSO) and reference inhibitors (e.g., BMS-986176) .

Q. What formulation and storage conditions ensure this compound stability?

Store lyophilized powder at -20°C (3-year stability) or -80°C for long-term solutions (6 months). For in vivo use, dissolve in 20% SBE-β-CD/saline (for IP/IV) or PEG400 (oral). Avoid repeated freeze-thaw cycles, and validate stability via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers optimize in vivo dosing regimens for this compound, considering its blood-brain barrier (BBB) permeability?

- Pharmacokinetic profiling : Measure brain-to-plasma ratios via LC-MS/MS after single-dose administration (e.g., 10 mg/kg IP). Adjust dosing frequency based on half-life (t1/2) and tissue accumulation .

- Behavioral models : Use chronic constriction injury (CCI) or spared nerve injury (SNI) models, administering this compound at 3–10 mg/kg BID. Monitor mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves assay) .

Q. What strategies validate target engagement of this compound in complex biological systems?

- Chemical proteomics : Use immobilized this compound probes for pull-down assays in brain homogenates to confirm binding specificity .

- Biomarker analysis : Quantify clathrin-coated vesicle formation via electron microscopy or synaptic vesicle recycling assays in treated neurons .

Q. How can contradictory efficacy data across neuropathic pain models be resolved?

- Model-specific factors : Compare this compound’s efficacy in inflammatory (CFA) vs. neuropathic (SNI) pain models. Adjust endpoints (e.g., cytokine profiling vs. electrophysiological recordings) .

- Dose-response analysis : Perform ED50 determinations in each model to identify context-dependent potency shifts .

Q. What computational approaches predict off-target effects of this compound?

- Molecular docking : Screen against kinase homology models (e.g., using AutoDock Vina) to identify potential off-targets .

- Machine learning : Train classifiers on kinase inhibitor datasets to predict polypharmacology risks .

Q. How can multi-omics data elucidate this compound's mode of action?

Q. What statistical methods are critical for analyzing this compound dose-response relationships?

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 .

- ANOVA with post-hoc tests : Apply Tukey’s HSD for multi-group comparisons in behavioral studies. Report effect sizes (Cohen’s d) and confidence intervals .

Q. Notes for Methodological Rigor

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding .

- Data validation : Replicate key findings in ≥3 independent experiments and provide raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.